tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a cyano group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.
tert-Butyl 3-cyano-3-(amino)pyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a methylamino group.
tert-Butyl 3-cyano-3-(ethylamino)pyrrolidine-1-carboxylate: Contains an ethylamino group, which may influence its steric and electronic properties.
Uniqueness
tert-Butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate is unique due to the presence of both a cyano group and a methylamino group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of reactions and interactions, making it a valuable tool in scientific research .
Properties
CAS No. |
1935258-12-0 |
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Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.3 |
Purity |
95 |
Origin of Product |
United States |
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